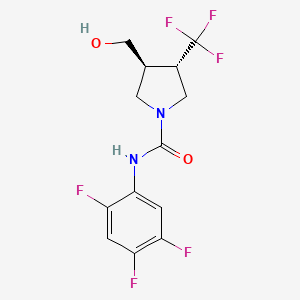![molecular formula C13H14BrN3O3 B7344535 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B7344535.png)
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用机制
The mechanism of action of 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of the dopamine transporter. The increase in dopamine levels can lead to improved cognitive function, enhanced mood, and increased motivation. However, excessive dopamine levels can also lead to adverse effects such as addiction and psychosis.
实验室实验的优点和局限性
The advantages of using 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide in lab experiments include its potency and selectivity towards the dopamine transporter, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological conditions. However, the limitations of using this compound include its potential for addiction and psychosis, which can limit its clinical applications.
未来方向
There are several future directions for the research on 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide. One of the significant directions is to explore its potential in the treatment of various neurological disorders such as Parkinson's disease and ADHD. Another direction is to investigate its role in addiction and psychosis, which can provide insights into the mechanisms underlying these conditions. Additionally, the development of more selective and potent inhibitors of the dopamine transporter can lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic targets for various diseases.
合成方法
The synthesis method of 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide involves the reaction of 6-bromo-3-azabicyclo[3.1.0]hexane-2,4-dione with 2-nitrobenzylamine in the presence of acetic anhydride and triethylamine. This method has been reported to yield the desired compound with good purity and yield.
科学研究应用
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is in the field of neuroscience. It has been reported to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can be beneficial in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c14-13-8-5-16(6-9(8)13)7-12(18)15-10-3-1-2-4-11(10)17(19)20/h1-4,8-9,13H,5-7H2,(H,15,18)/t8-,9+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDXVZCETFYCMG-PHXKMMTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CN1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7344452.png)

![N-[4-(pyridin-2-ylamino)cyclohexyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide](/img/structure/B7344466.png)
![1-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-3-[2-(2-methylsulfanylethyl)phenyl]urea](/img/structure/B7344470.png)
![[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-(4-pyridin-4-yl-1,4-diazepan-1-yl)methanone](/img/structure/B7344477.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[(3R,4R)-3-hydroxy-4-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7344479.png)
![[(3S,4S)-1-[2-(3,4-difluorophenyl)ethyl]-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B7344480.png)
![[4-[[(1S,5R)-3-bicyclo[3.2.1]octanyl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B7344483.png)
![2-[4-[[[(1S,5R)-3-bicyclo[3.2.1]octanyl]amino]methyl]phenyl]sulfonylethanol](/img/structure/B7344492.png)
![1-[(2S)-2-(aminomethyl)piperidin-1-yl]-2-(2,6-dichlorophenyl)ethanone](/img/structure/B7344513.png)
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetamide](/img/structure/B7344522.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetamide](/img/structure/B7344525.png)
![(1S)-N,2,2-trimethyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7344541.png)
![(1R,6S)-9-(2,4-dinitrophenyl)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7344547.png)